molecular formula C11H10O2 B12100081 3,5-Dimethylisochromen-1-one

3,5-Dimethylisochromen-1-one

Cat. No.: B12100081
M. Wt: 174.20 g/mol
InChI Key: URQYJDWROFCMDV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-isochromen-1-one is an organic compound belonging to the isochromen family It is characterized by a benzopyran ring structure with two methyl groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-isochromen-1-one typically involves the condensation of homophthalic acid derivatives with appropriate reagents. One common method includes the reaction of homophthalic acid with acetic anhydride under acidic conditions to form the isochromen ring . The reaction conditions often require refluxing in solvents like ethanol or isopropyl alcohol.

Industrial Production Methods: Industrial production of 3,5-Dimethyl-isochromen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted isochromens, alcohols, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-isochromen-1-one stands out due to its unique combination of methyl groups at the 3rd and 5th positions, which confer specific chemical and biological properties.

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

3,5-dimethylisochromen-1-one

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(7)6-8(2)13-11(9)12/h3-6H,1-2H3

InChI Key

URQYJDWROFCMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(OC(=O)C2=CC=C1)C

Origin of Product

United States

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